molecular formula C7H6ClN3O2S B046051 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 112566-17-3

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Cat. No. B046051
M. Wt: 231.66 g/mol
InChI Key: BXXPRKKQWHQWRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide involves the reaction of 2-aminopyridine and chlorosulfonic acid, leading to chlorosulfonation and subsequent ammonolysis processes. This synthesis pathway is crucial for the development of sulfonylurea herbicides and various antimicrobial compounds. A variety of substituted sulfonamides and sulfinyl compound derivatives have been obtained through reactions involving this compound, demonstrating its versatility in organic synthesis (Shi Gui-zhe, 2015).

Molecular Structure Analysis

The molecular structure of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide and its derivatives has been characterized using techniques such as melting point analysis, Fourier transform infrared spectra, mass spectra, and nuclear magnetic resonance. These analytical methods affirm the structure of the synthesized compounds, which is foundational for understanding their chemical behavior and reactivity (Shi Gui-zhe, 2015).

Scientific Research Applications

  • Synthesis Techniques : A one-pot two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride is a simple, inexpensive method yielding moderate to good products under optimized conditions (Yu et al., 2014).

  • Antibacterial and Antiproliferative Properties : Novel sulfonamide isoxazolo[5,4-b]pyridine derivatives exhibit antibacterial and antiproliferative activity against Pseudomonas aeruginosa and Escherichia coli, highlighting their potential in antimicrobial and antiproliferative applications (Poręba et al., 2015).

  • Antimicrobial Activity : New sulfonamide and sulfinyl compound derivatives synthesized from 1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives show promising antimicrobial activity (Abdel-Motaal & Raslan, 2014).

  • Herbicidal Applications : The imidazo[2, 1-b] thiazole moiety in sulfonylurea compounds demonstrates potent herbicidal activity and good selectivity for rice plants, suitable for paddy fields (Ohta et al., 2010).

  • Phosphoinositide 3-Kinase Inhibitory Activity : Thiazolo[5,4-b]pyridine derivatives show potent phosphoinositide 3-kinase inhibitory activity, with the sulfonamide functionality being crucial for this effect (Xia et al., 2020).

  • Biological Activity of Sulfonamide Hybrids : Recent advances in two-component sulfonamide hybrids with various organic compounds show promise for antibacterial, anti-oxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).

  • Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides : A sulfur-functionalized aminoacrolein derivative efficiently synthesizes heterocyclic sulfonamides and sulfonyl fluorides, providing rapid access to compounds with limited chemical stability (Tucker, Chenard, & Young, 2015).

  • Antitumor Potential : Novel Cu(II)-based coordination complexes based on substituted imidazo[1,2-a]pyridine ligands show inhibitory effects on human myocardial aneurysm cells, indicating potential for future antitumor treatments (Liu et al., 2020).

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXPRKKQWHQWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560101
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

CAS RN

112566-17-3
Record name 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-α]pyridine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4.6 g of 2-chloroimidazo[1,2-a]pyridine- 3-sulfonyl chloride in 60 ml of acetonitrile is added to 60 ml of aqueous ammonia under cooling and the mixture is stirred at room temperature for 2 hours. The acetonitrile is distilled off under reduced pressure and the resulting crystals are collected by filtration and washed with water to give 3.8 g of the title compound. Recrystallization from dilute ethanol gives colorless needles.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Reactant of Route 2
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide

Citations

For This Compound
25
Citations
伊藤滋之, 太田一成, 山脇孝博, 石田泰雄 - Journal of Pesticide Science, 2001 - jlc.jst.go.jp
MATERIALS AND METHODS 1. Synthesis of Compounds IR spectra were taken on a Shimadzu IR-420 spectrometer. 1H NMR spectra were recorded at 200 MHz on a Bruker AC-200P …
Number of citations: 3 jlc.jst.go.jp
味方和樹, 山元章裕, 田代茂喜 - Journal of Pesticide Science, 1996 - jlc.jst.go.jp
Degradation of imazosulfuron, 1-(2-chloroimidazo[1, 2-a]pyridin-3-ylsulfonyl)-3-(4, 6-dimethoxypyrimidin-2-yl)urea, in the flooded soils was studied under laboratory conditions using the …
Number of citations: 19 jlc.jst.go.jp
H Inui, H Ohkawa - Pest Management Science: formerly …, 2005 - Wiley Online Library
Transgenic potato and rice plants were generated by the introduction of human P450 species, CYP1A1, CYP2B6, CYP2C9 and CYP2C19, which metabolized a number of herbicides, …
Number of citations: 98 onlinelibrary.wiley.com
BD Maxwell, OG Boyé, K Ohta - Journal of Labelled …, 2005 - Wiley Online Library
[ 14 C] and [ 13 C]MON 37500 labeled in the imidazopyridine (Im) ring system were synthesized in seven steps in an overall yield of 39 and 28%, respectively, from [2‐ 14 C] and [2‐ 13 …
K Mikata, F Schnöder, C Braunwarth… - Journal of agricultural …, 2003 - ACS Publications
The mobility and degradation of imazosulfuron, labeled with carbon-14 at the imidazole ([imi- 14 C]imazo) or pyrimidine ring ([pyr- 14 C]imazo), in lysimeters with 1 m 2 surface and 110 …
Number of citations: 10 pubs.acs.org
石田泰雄, 吉川治利, 太田一成, 熊崎安襄 - Journal of Pesticide Science, 1996 - jlc.jst.go.jp
イマゾスルフロン (Imazosulfuron) は 武田薬品工業 (株) によって開発 されたスルポニル尿素系除草剤である. 十数年前, 日本の水 田には多種の除草剤が使用され, 通例, 初期剤・中期剤の体系処理…
Number of citations: 11 jlc.jst.go.jp
S Hirose, H Kawahigashi, T Inoue, H Inui… - Plant …, 2005 - jstage.jst.go.jp
We compared three transgenic rice plants transformed with pIJ2C9, pIES2C9, or pIJU2C9, which express the human CYP2C9 gene under the control of the CaMV 35S, chimeric CaMV …
Number of citations: 16 www.jstage.jst.go.jp
J Felix - Weed Technology, 2011 - cambridge.org
Field studies were conducted in 2010 in Ontario, OR, to evaluate the response of direct-seeded dry bulb onion, sugar beet, and pinto beans to imazosulfuron soil residues 12 mo after …
Number of citations: 1 www.cambridge.org
European Food Safety Authority (EFSA) - EFSA Journal, 2017 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Slovenia, and co‐rapporteur …
Number of citations: 1 efsa.onlinelibrary.wiley.com
EFS Authority - EFSA Journal, 2017 - ncbi.nlm.nih.gov
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Slovenia, and co‐rapporteur …
Number of citations: 2 www.ncbi.nlm.nih.gov

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